molecular formula C18H19N3O6 B596463 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine CAS No. 1286490-16-1

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine

Cat. No.: B596463
CAS No.: 1286490-16-1
M. Wt: 373.365
InChI Key: IHMWYJBQUYYPCU-UHFFFAOYSA-N
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Description

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine is a synthetic compound with the molecular formula C18H19N3O6 and a molecular weight of 373.36 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine typically involves the reaction of alanine derivatives with benzyloxycarbonyl and nitroso groups. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine is unique due to its combination of benzyloxycarbonyl and nitroso groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in research settings for studying protein interactions and developing new therapeutic agents .

Properties

IUPAC Name

3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6/c22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWYJBQUYYPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858202
Record name N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286490-16-1
Record name N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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